molecular formula C27H29N2O7S2- B1227957 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate

4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate

Cat. No. B1227957
M. Wt: 557.7 g/mol
InChI Key: IOOMXAQUNPWDLL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lissamine rhodamine anion is an anionic fluorescent dye derived from sulforhodamine. It has a role as a fluorochrome.

Scientific Research Applications

Green Chemistry

One of the notable applications of this compound is in green chemistry. It has been used as a photocatalyst for the acetalization of aldehydes with alcohols. This approach is significant for its efficiency, sustainability, and minimal waste generation. The use of sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate under yellow light irradiation has resulted in high yields of acyclic and cyclic acetals, showcasing its potential in catalyzed systems (Yu et al., 2020).

Chemical Synthesis and Structural Analysis

This compound has been used in the synthesis and structural analysis of various chemical compounds. For example, its application in the thionation of 3′,6′-bis(diethylamino)-3H-spiro[isobenzofuran-1,9′-xanthene]-3-one resulted in the formation of a new compound with interesting molecular structures (Su et al., 2008). Additionally, studies on its low-temperature phase revealed new insights into the molecular structure of complexes involving this compound (Mizuguchi, 2008).

Medical and Biological Applications

While your requirements exclude information on drug use, dosage, and side effects, it's important to note that compounds related to 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate have been explored in the context of medical and biological research. For instance, derivatives of this compound have been studied for their electrophysiological activities and potential applications in medical diagnostics (Morgan et al., 1990).

Sensing and Detection Technologies

This compound has also been utilized in the development of sensors and detection technologies. A notable application is in the creation of colorimetric sensors for cysteine detection. These sensors leverage the unique properties of the compound for selective and efficient detection, demonstrating its versatility in analytical chemistry (Peng et al., 2020).

Photophysical Studies

Research has also focused on the photophysical properties of derivatives of this compound. Studies in this area contribute to a deeper understanding of the compound's behavior under various conditions, paving the way for its use in optical materials and technologies (Nakayama et al., 1998).

properties

Product Name

4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate

Molecular Formula

C27H29N2O7S2-

Molecular Weight

557.7 g/mol

IUPAC Name

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate

InChI

InChI=1S/C27H30N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)/p-1

InChI Key

IOOMXAQUNPWDLL-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate
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4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate
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4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate
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4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate
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4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate
Reactant of Route 6
4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate

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